Olmesartan D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Biochemical Pathways
Olmesartan affects the RAAS, which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, olmesartan inhibits negative regulatory feedback within the RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Oral administration of olmesartan has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of olmesartan is nearly linear and dose-dependent under the therapeutic range . The steady-state level of olmesartan is achieved after repeated administration .
Result of Action
The molecular and cellular effects of olmesartan’s action include a significant reduction in intracellular reactive oxygen species (ROS) production, reduced cytotoxicity, and decreased vascular endothelial growth factor (VEGF) secretion . These
Biochemical Analysis
Biochemical Properties
Olmesartan D4, like its parent compound Olmesartan, interacts with the angiotensin II receptor 1 (AT1) in the renin-angiotensin-aldosterone system (RAAS) . This interaction inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the mobilization and improve the function of endothelial progenitor cells in patients with carotid atherosclerosis . It also protects endothelial cells against oxidative stress-induced cellular injury .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the AT1 receptor, thereby blocking the activity of angiotensin II . This blockade inhibits negative regulatory feedback within RAAS, contributing to the reduction of blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a significant reduction in serum triglyceride levels over time . There were no clinically significant changes in the levels of all test parameters between baseline and during the exposure period with both drugs .
Dosage Effects in Animal Models
In animal models, this compound has been shown to antagonize the vasoconstrictor and pressor responses induced by angiotensin II in a dose-dependent manner .
Metabolic Pathways
This compound, as a prodrug, is rapidly and completely metabolized to the pharmacologically active Olmesartan during absorption from the gastrointestinal tract . This first-pass metabolism is not driven by cytochrome enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues via multiple human isoforms of drug transporters . These transporters contribute to the hepatic and renal transport of this compound .
Subcellular Localization
Given that it is a small molecule drug, it is likely to be distributed throughout the cell, with a particular affinity for the AT1 receptors located on the cell membrane .
Preparation Methods
The synthesis of CS-088 D4 involves several steps. One method includes the conversion of biphenylyl nitrile to tetrazole by dipolar cycloaddition with sodium azide in the presence of triethylammonium chloride. Subsequent basic hydrolysis of the ethyl ester function yields the corresponding carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
CS-088 D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CS-088 D4 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: It is used in biological studies to understand the effects of deuterium substitution on biological systems.
Medicine: It is used in pharmacological studies to investigate the effects of deuterium on drug metabolism and efficacy.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
CS-088 D4 is unique compared to other angiotensin II receptor antagonists due to the presence of deuterium atoms, which can enhance the metabolic stability and efficacy of the compound. Similar compounds include:
Olmesartan: The non-deuterated form of CS-088 D4.
Losartan: Another angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: A similar compound with a different chemical structure but similar pharmacological effects .
CS-088 D4 stands out due to its enhanced properties resulting from deuterium substitution, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-ZGAVCIBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Olmesartan D4 used as an internal standard for olmesartan quantification?
A: this compound is a deuterated form of olmesartan, meaning it possesses the same chemical structure with the exception of four hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in a slightly different mass, allowing for its differentiation from olmesartan during mass spectrometry analysis. Importantly, this compound maintains very similar chemical behavior to olmesartan, ensuring comparable extraction recovery and ionization efficiency during sample preparation and analysis [, ]. This similarity makes it an ideal internal standard, correcting for potential variations during sample processing and enhancing the accuracy and reliability of olmesartan quantification.
Q2: What types of chromatography columns and mobile phases were used in the studies to achieve separation of olmesartan and this compound from other compounds?
A: Both studies employed reversed-phase liquid chromatography for compound separation. The first study utilized an XTerra RP18 column (4.6 × 150 mm, 5 µm) with a mobile phase comprising 2 mM ammonium formate buffer (pH 3.50 ± 0.10 with formic acid) and acetonitrile (30:70, v/v) []. The second study used a Synergi MAX RP-18A column (4.6 × 150 mm, 4 μm) with a mobile phase consisting of 0.2% formic acid solution and acetonitrile (30:70, v/v) []. These specific combinations of stationary and mobile phases facilitated effective separation of olmesartan, this compound, and other analytes in the samples, allowing for accurate quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.